molecular formula C13H9NO2 B105365 Dibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 3158-85-8

Dibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B105365
CAS No.: 3158-85-8
M. Wt: 211.22 g/mol
InChI Key: OXMPDOZBQGHTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[b,f][1,4]oxazepin-11(10H)-one is a seven-membered heterocyclic compound featuring fused benzene rings and a 1,4-oxazepine backbone with a ketone group at position 11. This scaffold is pharmacologically significant, forming the core of antipsychotic agents like loxapine and amoxapine .

Preparation Methods

Ullmann Condensation

The Ullmann condensation remains a cornerstone for constructing the dibenzoxazepinone scaffold. This method involves coupling 2-chlorobenzoic acid derivatives with 2-aminophenols under basic conditions. For example, 2-chloro-N-(2-hydroxyphenyl)benzamide undergoes intramolecular cyclization in the presence of copper(I) oxide (Cu₂O) as a catalyst, yielding the target compound .

Reaction Conditions :

  • Catalyst : Cu₂O (5 mol%)

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 120–140°C

  • Yield : 65–72%

The reaction proceeds via a copper-mediated aryl ether formation, followed by lactamization. Limitations include moderate yields and the need for high temperatures, which complicate scalability.

Smiles Rearrangement

The Smiles rearrangement offers an alternative pathway through nucleophilic aromatic substitution. N-(2-Hydroxyphenyl)-2-nitrobenzamide rearranges under alkaline conditions to form 3-nitrodibenzo[b,f] oxazepin-11(10H)-one , which is subsequently reduced to the parent compound .

Key Steps :

  • Rearrangement : NaOH (2 eq.), ethanol/water (1:1), reflux (4 h).

  • Reduction : Iron powder, FeCl₃ catalyst, ethanol/water, reflux (2.5 h) .

Yield : 94% after reduction .

This method benefits from high regioselectivity but requires careful control of nitro group positioning to avoid side reactions.

Catalytic Methods

Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation enables efficient ring closure under mild conditions. 2-Bromo-N-(2-hydroxyphenyl)benzamide reacts with carbon monoxide (CO) in the presence of Pd(OAc)₂ and a phosphine ligand, forming the oxazepinone ring via carbonyl insertion .

Optimized Conditions :

  • Catalyst : Pd(OAc)₂ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • CO Pressure : 1 atm

  • Solvent : Toluene

  • Yield : 78–85%

This method minimizes byproducts and operates at lower temperatures (80–100°C), making it suitable for thermally sensitive substrates.

Iron-Mediated Reductive Cyclization

Iron-based reduction, as demonstrated in the synthesis of 2-amino derivatives, can be adapted for the parent compound. A mixture of elemental iron and FeCl₃ in ethanol/water reduces nitro intermediates while facilitating cyclization .

Case Study :

  • Substrate : 2-Nitrodibenzo[b,f] oxazepin-11(10H)-one

  • Reductant : Fe⁰ (2 eq.)

  • Catalyst : FeCl₃ (0.05 eq.)

  • Solvent : Ethanol/water (1:1)

  • Temperature : Reflux

  • Yield : 94%

This approach combines cost-effectiveness with high efficiency, though it requires stoichiometric iron and generates metal waste.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. A mixture of 2-fluorobenzoic acid and 2-aminophenol in PEG-400 undergoes cyclization under microwave irradiation (300 W, 150°C, 15 min), achieving yields of 88% .

Advantages :

  • Solvent : Recyclable PEG-400

  • Energy Efficiency : 80% reduction in energy consumption

  • Reaction Time : 15 min vs. 4–6 h (conventional heating)

Solvent-Free Mechanochemical Synthesis

Ball milling enables solvent-free synthesis by leveraging mechanical energy. 2-Chlorobenzoic acid and 2-aminophenol are ground with K₂CO₃ in a planetary ball mill (500 rpm, 1 h), yielding 70–75% product .

Conditions :

  • Milling Time : 60 min

  • Base : K₂CO₃ (1.5 eq.)

  • Catalyst : None required

This method eliminates solvent waste and simplifies purification but faces challenges in large-scale implementation.

Industrial-Scale Production

Continuous Flow Synthesis

Continuous flow reactors enhance reproducibility and safety for bulk production. 2-Fluorobenzoic acid and 2-aminophenol are pumped through a heated reactor (180°C, 10 min residence time) with online monitoring, achieving 90% conversion .

Parameters :

  • Flow Rate : 2 mL/min

  • Pressure : 10 bar

  • Catalyst : Immobilized lipase (reusable for 10 cycles)

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Ullmann CondensationCu₂O, DMF, 140°C65–72%Robust, well-establishedHigh temps, moderate yields
Smiles RearrangementNaOH, Fe/FeCl₃, reflux94%High selectivityMulti-step, metal waste
Pd-Catalyzed CarbonylationPd(OAc)₂, CO, 100°C78–85%Mild conditions, high purityCO handling, catalyst cost
Microwave-AssistedPEG-400, 150°C, 15 min88%Fast, energy-efficientSpecialized equipment required
Continuous Flow180°C, 10 bar90%Scalable, consistentHigh initial investment

Mechanism of Action

The mechanism of action of Dibenzo[b,f][1,4]oxazepin-11(10H)-one and its derivatives involves interactions with various molecular targets and pathways. For example, its oxidation reactions result in the formation of products such as salicylaldehyde and N-formylphenoxazine, which are mediated by the azomethine group in the compound . The specific molecular targets and pathways involved in its biological effects are still under investigation.

Comparison with Similar Compounds

Reactivity and Regioselectivity

  • Nucleophilic Substitution: Dibenzo[b,f][1,4]oxazepin-11(10H)-one exhibits distinct regioselectivity compared to five-membered heterocycles (e.g., phthalimide, benzothiophene). Its seven-membered ring favors substitution at specific positions due to ring strain and electronic effects .
  • Catalytic Flexibility: Oxazepinones are synthesized via Pd-catalyzed carbonylation or metal-free oxidative C–H amination , whereas thiazepinones often require POCl₃-mediated steps .

Pharmacological Activity

  • Oxazepinones: Substitutions at position 11 (e.g., loxapine’s chloro group) enhance antipsychotic efficacy via 5-HT₂A and D₂ receptor antagonism .
  • Thiazepinones: Dibenzo[b,f][1,4]thiazepin-11(10H)-one is a key intermediate for quetiapine, a norepinephrine reuptake inhibitor with partial 5-HT₁A agonism .
  • Diazepinones: Derivatives with substituents at positions 3 and 10 (e.g., methyl or acetyl groups) show varied binding affinities, suggesting tunable CNS activity .

Biological Activity

Dibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Overview of this compound

This compound belongs to a class of compounds known for their potential therapeutic applications. Its structure consists of a dibenzoxazepine framework, which is associated with various pharmacological properties.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets and pathways, potentially involving:

  • Enzyme Inhibition : The compound may inhibit enzymes related to various biological processes.
  • Receptor Modulation : It might act on specific receptors, influencing signaling pathways.
  • Antimicrobial Activity : Some studies suggest it exhibits antimicrobial properties against certain pathogens.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. A study identified derivatives of this compound with significant effects against Giardia duodenalis, a pathogenic protozoan. The IC50 value for one derivative was reported as 0.18 μM, indicating potent anti-parasitic activity .

CompoundTarget OrganismIC50 (μM)
SN00797640Giardia duodenalis0.18
Regioisomer 2Giardia duodenalis0.28

Anticancer Activity

This compound has also been studied for its potential anticancer effects. Various derivatives have shown cytotoxicity against cancer cell lines, suggesting the compound's utility in cancer therapy. For instance, certain analogs exhibited significant inhibition of cell proliferation in glioma cells .

Case Study 1: Antigiardial Activity

In a screening study focusing on antigiardial compounds, this compound derivatives were identified as hits with potent activity against Giardia duodenalis. The structure–activity relationship (SAR) analysis revealed that modifications in the acylamino group influenced the potency significantly .

Case Study 2: Anticancer Research

Another investigation explored the effects of this compound derivatives on glioma cells. The study found that these compounds could induce cell death through multiple mechanisms, including apoptosis and necroptosis . This highlights their potential as therapeutic agents in oncology.

Synthesis and Derivatives

The synthesis of this compound typically involves base-catalyzed intramolecular nucleophilic substitution reactions. Various synthetic routes have been developed to produce this compound and its derivatives .

Synthetic Pathway Example

A common synthetic route includes the following steps:

  • Starting Materials : 2-Aminophenol and 2-fluorobenzonitrile.
  • Reagents : Potassium carbonate or potassium phosphate as bases.
  • Reaction Conditions : Nucleophilic aromatic substitution followed by cyclization.

Q & A

Q. Basic: What are common synthetic routes for Dibenzo[b,f][1,4]oxazepin-11(10H)-one scaffolds?

Methodological Answer:

  • Ulmann Reaction : A classical approach involves coupling 2-halophenols with substituted anilines under copper catalysis, followed by lactamization (e.g., acid-mediated cyclization) to form the oxazepinone core .
  • Multicomponent Reactions (MCRs) : Ugi four-component reactions enable rapid diversification by introducing aldehydes and isocyanides to install functional groups (e.g., phenylvinyl moieties) for enhanced binding affinity .
  • Palladium-Catalyzed Cyclocarbonylation : Substituted 2-(2-iodophenoxy)anilines undergo intramolecular cyclization using PdI₂/Cytop 292, yielding oxazepinones in good yields under mild conditions .
  • Solid-Phase Synthesis : SNAr (nucleophilic aromatic substitution) on AMEBA resin allows efficient parallel synthesis of 2-substituted derivatives for high-throughput screening .

Q. Basic: How is structural characterization performed for this compound derivatives?

Methodological Answer:

  • 2D NMR Spectroscopy : Critical for resolving regiochemical ambiguities (e.g., distinguishing 7- vs. 8-acylamino isomers via NOESY and COSY correlations) .
  • LCMS/HRMS : Validates molecular weight and purity, particularly for intermediates like nitro-reduced amines or acylated products .
  • X-ray Crystallography : Resolves absolute configurations when co-crystallized with target proteins (e.g., PEX14 in Trypanosoma studies) .
  • Comparative Analysis : Discrepancies in melting points and ¹H NMR spectra between synthesized and commercial samples can reveal structural misassignments .

Q. Advanced: How can researchers resolve contradictions between commercial and synthesized samples of oxazepinones?

Methodological Answer:

  • Independent Resynthesis : Reproduce the compound using alternative routes (e.g., nitro reduction followed by acylation) to confirm structural integrity .
  • Spectroscopic Benchmarking : Compare ¹H NMR, LCMS, and melting points with commercial samples. For example, SN00797640 was re-assigned as a 7-acylamino regioisomer after discrepancies were noted .
  • Bioactivity Validation : Test both batches in phenotypic assays (e.g., Giardia growth inhibition) to correlate structure with activity. Inactive resynthesized batches suggest misidentified commercial samples .

Q. Advanced: What methodologies are used to study structure-activity relationships (SAR) of antigiardial oxazepinones?

Methodological Answer:

  • Regioisomer Synthesis : Prepare 7- and 8-acylamino derivatives via selective acylation to evaluate positional effects on Giardia IC₅₀ values .
  • Functional Group Scanning : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on binding .
  • Cellular Assays : Dose-response curves in Giardia duodenalis cultures (e.g., BRIS/91/HEPU/1279 strain) quantify potency and selectivity .
  • Co-crystallization Studies : Map interactions between active regioisomers and target proteins (e.g., PEX14) to guide rational design .

Q. Advanced: What catalytic systems are effective in synthesizing oxazepinone derivatives?

Methodological Answer:

  • PdI₂/Cytop 292 : Enables intramolecular cyclocarbonylation of iodophenoxy anilines with CO insertion, achieving >80% yields .
  • μ-Oxo Hypervalent Iodine Catalysis : Metal-free oxidative C–H amination for direct lactam formation under mild conditions .
  • Fe(bipy)Cl₄/Al-MCM-41 Nano-reactors : Oxidize riot control agents (e.g., dibenzoxazepine) to oxazepinones using K₂S₂O₈, demonstrating environmental decontamination potential .

Q. Advanced: How can synthetic routes be optimized for regioselective functionalization?

Methodological Answer:

  • Protection/Deprotection Strategies : Temporarily mask reactive amines (e.g., using Boc groups) to direct functionalization to specific positions .
  • Microwave-Assisted Synthesis : Accelerates SNAr reactions on solid supports, improving regioselectivity and reducing side products .
  • Catalytic Hydrogenation : Selective reduction of nitro groups to amines without affecting lactam rings, enabling sequential derivatization .

Q. Advanced: What in silico methods predict binding interactions of oxazepinones with biological targets?

Methodological Answer:

  • Molecular Docking : Uses high-resolution co-crystal structures (e.g., PEX14) to model ligand poses and calculate binding energies .
  • MD Simulations : Assess stability of ligand-protein complexes over time, identifying critical hydrogen bonds or hydrophobic interactions .
  • QSAR Modeling : Correlates electronic descriptors (e.g., logP, H-bond acceptors) with bioactivity data to prioritize analogs for synthesis .

Q. Advanced: How to validate bioactivity through orthogonal assays?

Methodological Answer:

  • AlphaScreen Technology : Quantifies compound binding to targets like PEX14 using bead-based proximity assays .
  • 2D Protein NMR : Detects chemical shift perturbations in target proteins upon ligand binding, confirming direct interactions .
  • Cytotoxicity Profiling : Counter-screen against mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .

Properties

IUPAC Name

5H-benzo[b][1,4]benzoxazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMPDOZBQGHTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185470
Record name Dibenz(b,f)(1,4)oxazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3158-85-8
Record name Dibenz[b,f][1,4]oxazepin-11(10H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3158-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-(o-Aminophenoxy)benzoic acid lactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3158-85-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenz(b,f)(1,4)oxazepin-11(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenz[b,f][1,4]oxazepin-11(10H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.638
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-(O-AMINOPHENOXY)BENZOIC ACID LACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11B50BX482
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The starting material 10,11-dihydro-dibenz[b,f][1,4]oxazepin-11-one was prepared according to the procedures reported in Coyne et al (J. Med. Chem., 1967, 10:541). Briefly, this entailed coupling potassium salicylaldehyde with 2-chloronitrobenzene, followed by oxidation to the carboxylic acid, reduction of nitro, and finally ring closure, to yield the desired starting material.
Name
potassium salicylaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dibenzo[b,f][1,4]oxazepin-11(10H)-one
Dibenzo[b,f][1,4]oxazepin-11(10H)-one
Dibenzo[b,f][1,4]oxazepin-11(10H)-one
Dibenzo[b,f][1,4]oxazepin-11(10H)-one
Dibenzo[b,f][1,4]oxazepin-11(10H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.